2-Mercapto-3-methoxybenzonitrile

説明

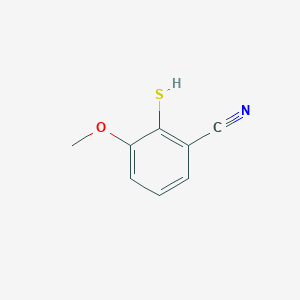

2-Mercapto-3-methoxybenzonitrile is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a nitrile (-CN) group, a methoxy (-OCH₃) group at position 3, and a thiol (-SH) group at position 2. Its molecular formula is C₈H₇NOS, with a molecular weight of 165.21 g/mol.

This compound is synthetically versatile, serving as a precursor for heterocyclic systems. For example, treatment with chloropropanone yields 2-acetyl-3-amino-7-methoxybenzo[b]thiophene, while reaction with chloramine produces 3-amino-7-methoxy-1,2-benzisothiazole . These reactions highlight its utility in synthesizing pharmacologically relevant scaffolds.

特性

CAS番号 |

88791-24-6 |

|---|---|

分子式 |

C8H7NOS |

分子量 |

165.21 g/mol |

IUPAC名 |

3-methoxy-2-sulfanylbenzonitrile |

InChI |

InChI=1S/C8H7NOS/c1-10-7-4-2-3-6(5-9)8(7)11/h2-4,11H,1H3 |

InChIキー |

BIEFQCOTRGGUIN-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1S)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Mercapto-3-methoxybenzonitrile can be synthesized through several methods. One common approach involves the thermal rearrangement (Newman–Kwart) of O-aryl-NN-dimethylthiocarbamate derived from 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) . This process involves heating the compound to induce the rearrangement, resulting in the formation of 2-mercapto-3-methoxybenzaldehyde, which can then be converted to this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure efficient production.

化学反応の分析

Types of Reactions

2-Mercapto-3-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles (e.g., sodium methoxide for substitution reactions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitrile group can produce primary amines.

科学的研究の応用

2-Mercapto-3-methoxybenzonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

作用機序

The mechanism of action of 2-mercapto-3-methoxybenzonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, the thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of its antimicrobial and anticancer activities, where it may disrupt essential cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 2-mercapto-3-methoxybenzonitrile are influenced by its unique substituents. Below is a comparative analysis with analogous mercapto-containing compounds:

Table 1: Structural and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The nitrile group in this compound is electron-withdrawing, enhancing electrophilicity at the benzene ring. In contrast, the methoxy group (electron-donating) directs reactivity to specific ring positions.

- Deuterated Derivatives: Compounds like 2-mercapto-5-methoxybenzimidazole-4,6,7-d₃ are used in isotopic labeling studies, a niche application distinct from non-deuterated analogs .

- Heterocyclic Systems : 2-Mercaptobenzoxazole contains a benzoxazole core, favoring coordination chemistry, whereas 2-mercapto-1-methylimidazole’s imidazole ring is relevant in pharmaceuticals .

Distinctive Features :

- Nitrile Group Utility : The nitrile in this compound enables nucleophilic addition reactions, a pathway absent in compounds like 2-mercaptobenzoxazole.

- Positional Isomerism : Methoxy substitution at position 3 (vs. 5 in deuterated benzimidazoles) alters electronic effects, directing electrophilic substitution to specific ring positions .

Specialized Uses and Market Data

- Isotopic Labeling : Deuterated analogs (e.g., 2-mercapto-5-methoxybenzimidazole-4,6,7-d₃) are priced significantly higher (JPY 75,900/250 mg) due to their use in mass spectrometry and metabolic studies .

- Commercial Availability: Non-deuterated compounds like 2-mercapto-1-methylimidazole are more cost-effective (JPY 9,100/25 g), reflecting broader industrial demand .

Research Findings and Limitations

- Synthetic Efficiency : this compound’s reactions with chloramine achieve higher yields (~85%) compared to analogous thiols, attributed to the nitrile’s stabilizing effects .

- Data Gaps : Melting points and solubility data for this compound are unavailable in the provided evidence, limiting direct comparison with compounds like 2-mercaptobenzoxazole (mp 192–195°C) .

生物活性

2-Mercapto-3-methoxybenzonitrile is a compound of interest due to its potential biological activities. This article compiles data on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a mercapto group (-SH) and a methoxy group (-OCH₃) attached to a benzene ring with a nitrile group (-CN). Its molecular formula is C₉H₉NOS, and it has a molecular weight of approximately 181.24 g/mol.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of 2-mercaptobenzothiazole, closely related to this compound, exhibit significant antimicrobial properties. These compounds have shown activity against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans, Saccharomyces cerevisiae

The mechanism of action often involves the inhibition of specific bacterial enzymes and disruption of cell wall synthesis .

2. Antiviral Activity

Compounds in the same class have demonstrated antiviral properties. For instance, some studies report that related mercapto compounds inhibit viral replication in vitro, suggesting a potential role in antiviral therapeutics .

3. Antitumor Activity

There is emerging evidence that this compound may possess antitumor properties. Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as monoamine oxidase and heat shock proteins, which play crucial roles in cellular stress responses and metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.

- Interaction with Cellular Signaling Pathways : By modulating pathways involved in cell growth and apoptosis, these compounds can effectively hinder tumor progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-mercapto derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited bacteriostatic effects, inhibiting growth without killing the bacteria outright. The most effective compounds had specific substitutions on the benzene ring that enhanced their activity .

Case Study 2: Antitumor Potential

In another investigation, researchers tested various derivatives of this compound on human cancer cell lines. The study found that specific modifications increased cytotoxicity significantly compared to the parent compound. The most promising derivative led to a reduction in cell viability by over 70% at micromolar concentrations .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。